molecular formula C18H14N2O B5659757 N-4-biphenylylisonicotinamide

N-4-biphenylylisonicotinamide

Cat. No.: B5659757
M. Wt: 274.3 g/mol
InChI Key: XJFCZQCBNLJQBO-UHFFFAOYSA-N
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Description

N-4-Biphenylylisonicotinamide is a synthetic organic compound characterized by a biphenyl moiety linked to an isonicotinamide group.

Properties

IUPAC Name

N-(4-phenylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(16-10-12-19-13-11-16)20-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFCZQCBNLJQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Substitution patterns on biphenyl systems (e.g., phenoxy vs. methyl groups) significantly alter solubility and target affinity .
  • Heterocyclic additions (e.g., benzimidazole in ) improve selectivity but may reduce metabolic stability compared to simpler amides.

Sulfonamide and Benzenesulfonyl Analogs

Sulfonamide derivatives are renowned for their versatility in drug design. Comparisons include:

Compound Name Molecular Formula Key Functional Groups Activity Profile Reference
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide C₁₆H₁₇NO₂S Ethylbenzylidene, methylsulfonamide Altered reactivity with ethyl substitution; potential anticancer activity
4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide C₂₃H₂₇N₃O₃S₂ Thiazole, dipropylsulfamoyl Enhanced stability and binding affinity vs. simpler benzamides
This compound Lacks sulfonamide group Likely lower acidity but improved blood-brain barrier penetration vs. sulfonamides

Key Findings :

  • Sulfonamide groups (e.g., in ) enhance hydrogen-bonding capacity but may increase renal toxicity risks.
  • Thiazole incorporation (as in ) improves metabolic resistance, a feature absent in biphenylylisonicotinamide.

Piperidine and Morpholine Derivatives

Compounds with nitrogen-containing heterocycles highlight the role of conformational flexibility:

Compound Name Molecular Formula Key Features Applications Reference
N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide C₁₆H₂₁ClN₂O₂ Acetylpiperidine, chloropropanamide Dual analgesic and anti-inflammatory activity
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide C₂₀H₂₈N₂O₂ Morpholine, cyclobutylmethyl High selectivity for CNS targets due to morpholine’s polarity
This compound Rigid biphenyl system Likely limited CNS penetration but potent peripheral activity

Key Findings :

  • Morpholine/piperidine groups (e.g., ) enhance solubility but reduce lipophilicity.
  • Biphenylylisonicotinamide’s rigidity may favor interactions with flat enzymatic active sites (e.g., dihydrofolate reductase).

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